1-N-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-3-METHYL-INDAZOLE-5-BORONIC ACID PINACOL ESTER
Overview
Description
1-N-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-3-METHYL-INDAZOLE-5-BORONIC ACID PINACOL ESTER is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-3-METHYL-INDAZOLE-5-BORONIC ACID PINACOL ESTER typically involves the reaction of 3-methyl-indazole with boronic acid pinacol ester in the presence of a suitable base and solvent. The reaction conditions often include mild temperatures and inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-N-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-3-METHYL-INDAZOLE-5-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1-N-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-3-METHYL-INDAZOLE-5-BORONIC ACID PINACOL ESTER is widely used in scientific research, including:
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki–Miyaura coupling, where the boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds . The molecular targets and pathways involved include the palladium-catalyzed transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Alkylboronic Acid Pinacol Esters
Uniqueness
1-N-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-3-METHYL-INDAZOLE-5-BORONIC ACID PINACOL ESTER is unique due to its indazole core, which imparts specific electronic and steric properties that enhance its reactivity and selectivity in chemical reactions . This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
trimethyl-[2-[[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BN2O3Si/c1-15-17-13-16(21-25-19(2,3)20(4,5)26-21)9-10-18(17)23(22-15)14-24-11-12-27(6,7)8/h9-10,13H,11-12,14H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQXPIBGGHZIBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)COCC[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725471 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956006-15-8 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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